

Guanosine Hydrate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Guanosine Hydrate*

Cat. No.: *B3000022*

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Guanosine Hydrate**, including its chemical identifiers, relevant signaling pathways, experimental methodologies, and key quantitative data.

Chemical Identifiers and Properties

Guanosine hydrate is the hydrated form of guanosine, a purine nucleoside. Accurate identification is critical for experimental consistency. Several CAS numbers are associated with guanosine and its hydrated forms. It is crucial for researchers to note the specific form of the compound listed by their supplier.

Identifier	Value	Reference
CAS Number	1143525-19-2	[1] [2]
141433-61-6	[1]	
118-00-3 (Anhydrous)	[2] [3] [4] [5] [6]	
PubChem CID	135705230	[1]
IUPAC Name	2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate	[1]
Molecular Formula	C ₁₀ H ₁₅ N ₅ O ₆	[1] [7]
Molecular Weight	301.26 g/mol	[7]
InChI	InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1	[1] [3]
InChIKey	YCHNAJLCEKPFHB-GWTDSMLYSA-N	[1]
Canonical SMILES	C1=NC2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@(HO)N=C(NC2=O)N.O	[1]

Physical and Chemical Properties

Property	Value	Reference
Melting Point	250 °C (decomposes)	[2][8]
Solubility	Water: 700 mg/L (at 18 °C)	[9]
DMSO: ~30 mg/mL	[10]	
Sparingly soluble in aqueous buffers. For cell culture, it can be first dissolved in DMSO and then diluted.		
Appearance	White crystalline powder	[8][11]

Signaling Pathways and Mechanisms of Action

Guanosine is recognized as a crucial neuromodulator with significant neuroprotective effects.[1][3][4] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, primarily impacting the glutamatergic and adenosinergic systems.

Modulation of the Glutamatergic System

A primary neuroprotective function of guanosine is its ability to counteract glutamate excitotoxicity.[12][13] This is achieved through several mechanisms:

- **Stimulation of Glutamate Uptake:** Guanosine enhances the uptake of glutamate by astrocytes, which is a critical process for clearing excess glutamate from the synaptic cleft and preventing neuronal overstimulation.[1][12][13] This effect is mediated by the activation of glutamate transporters.[1]
- **Reduction of Glutamate Release:** Guanosine has been shown to decrease the release of glutamate from presynaptic terminals.[1]

Interaction with the Adenosinergic System

The effects of guanosine are intricately linked with the adenosinergic system. While not a direct ligand for adenosine receptors, its actions are often mediated through them, particularly the A₁ and A_{2A} receptors.[3][14][15] The neuroprotective effects of guanosine can be abolished by

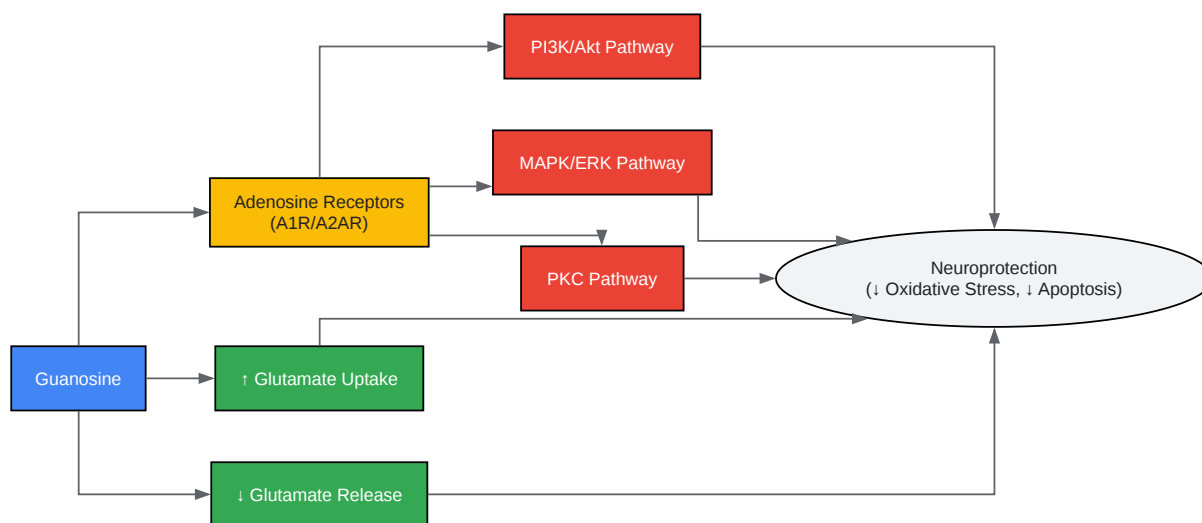
A₁R antagonists and A₂AR agonists, suggesting a complex interaction, possibly involving A₁R-A₂AR heteromers.[14][15]

Intracellular Signaling Cascades

Guanosine triggers several pro-survival intracellular signaling pathways that are central to its neuroprotective effects. These include:

- **PI3K/Akt Pathway:** Activation of the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a key mechanism through which guanosine confers neuroprotection.[1][3][6] This pathway is involved in inhibiting apoptosis and promoting cell survival.[3]
- **MAPK/ERK Pathway:** The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is also activated by guanosine.[1][3] This pathway plays a role in cell proliferation, differentiation, and survival.
- **PKC Pathway:** Protein Kinase C (PKC) is another signaling molecule activated by guanosine, contributing to its neuroprotective effects, including the increased activity of glutamine synthase.[12][16]

The interplay of these pathways leads to a reduction in oxidative stress, neuroinflammation, and apoptosis.[1][3]



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Guanosine's neuroprotective signaling cascade.

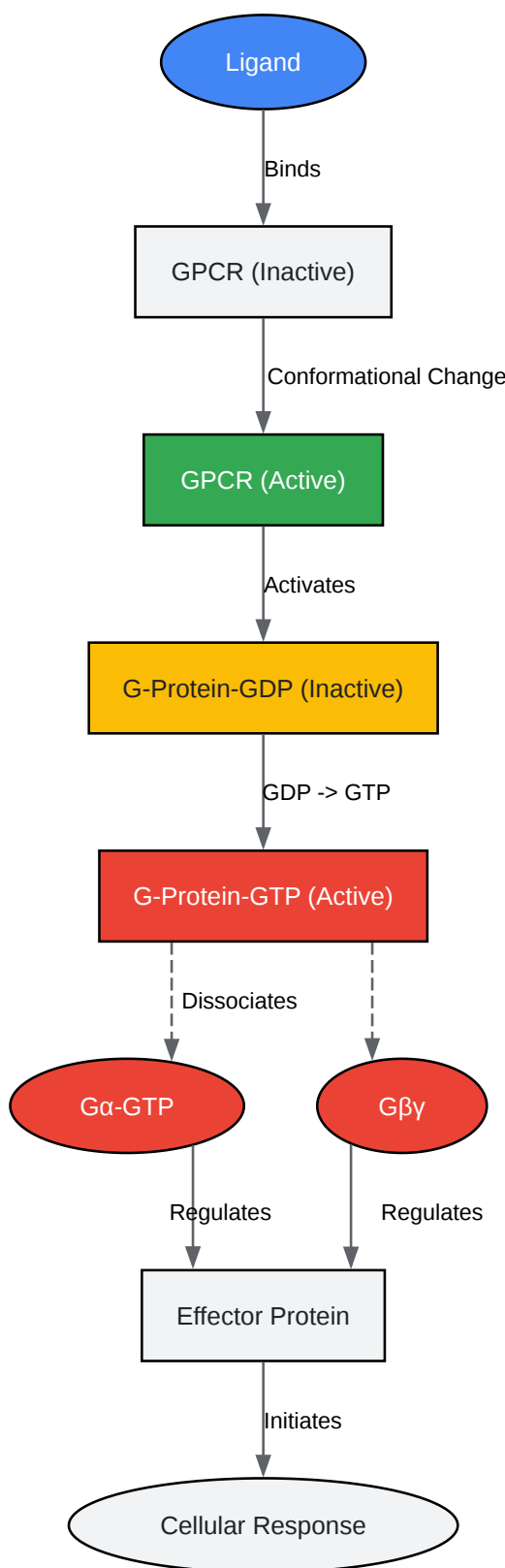
Role of GTP in G-Protein Coupled Receptor (GPCR) Signaling

Guanosine is a precursor for the synthesis of Guanosine Triphosphate (GTP).[17][18] GTP is a fundamental molecule in cellular signaling, acting as an energy source and a key component in G-protein coupled receptor (GPCR) pathways.[17][18] GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.[19][20][21]

The activation cycle of a G-protein is a critical process in cellular communication:

- **Ligand Binding:** A signaling molecule binds to the GPCR on the cell surface.
- **Conformational Change:** This binding induces a conformational change in the GPCR.

- **G-Protein Activation:** The activated GPCR interacts with a heterotrimeric G-protein (composed of α , β , and γ subunits), causing the $G\alpha$ subunit to release Guanosine Diphosphate (GDP) and bind GTP.
- **Subunit Dissociation:** The G-protein dissociates into an active $G\alpha$ -GTP monomer and a $G\beta\gamma$ dimer.
- **Downstream Signaling:** Both the $G\alpha$ -GTP and $G\beta\gamma$ subunits can then interact with and regulate various effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular responses.[\[19\]](#)[\[20\]](#)



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Workflow of G-Protein Coupled Receptor (GPCR) activation.

Experimental Protocols and Methodologies

Guanosine has been utilized in a variety of experimental models to investigate its neuroprotective effects.

Preparation of Guanosine Solutions for Cell Culture

The solubility of guanosine in aqueous solutions is limited. For cell culture experiments, the following methods can be employed:

- **DMSO Stock Solution:** Dissolve guanosine in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[\[10\]](#) This stock can then be diluted to the final desired concentration in the cell culture medium. It is recommended not to store the final aqueous solution for more than one day.[\[10\]](#)
- **Ammonia Solution:** For mass spectrometry analysis, a 10% ammonia solution can be used to prepare a stock, which is then further diluted with water.[\[22\]](#)
- **Direct Dissolution:** For some applications, guanosine can be dissolved directly in the medium, though it may take 10-15 minutes.[\[23\]](#) A small amount of NaOH can be used to aid dissolution, followed by pH adjustment.[\[23\]](#)

In Vitro Experimental Models

Guanosine has been extensively studied in various in vitro models of neurological damage:

- **Oxygen-Glucose Deprivation (OGD):** This is a common in vitro model to mimic ischemic conditions. Brain slices or cell cultures are incubated in a medium lacking oxygen and glucose.[\[3\]](#)[\[13\]](#) Guanosine treatment has been shown to be protective in this model by preventing cell death and reducing glutamate excitotoxicity.[\[3\]](#)[\[13\]](#)
- **Cell Lines:**
 - **SH-SY5Y (Human Neuroblastoma Cells):** Used in models of Alzheimer's disease, where guanosine protects against β -amyloid-induced apoptosis and oxidative stress.[\[1\]](#)
 - **C6 (Rat Astroglial Cells):** Employed to study the effects of guanosine on glutamate uptake and its protection against glucose deprivation.[\[1\]](#)

- Primary Cell Cultures: Guanosine has been shown to promote neurite outgrowth in cultured cerebellar neurons.[\[1\]](#)

In Vivo Experimental Models

Animal models have been instrumental in demonstrating the therapeutic potential of guanosine:

- Ischemic Stroke Models: In rodent models of middle cerebral artery occlusion (MCAO), systemic administration of guanosine has been shown to reduce infarct volume and improve neurological deficits.[\[2\]](#)[\[3\]](#)
- Parkinson's Disease Models: In a rodent model of Parkinson's disease, guanosine decreased neuronal apoptosis and increased dopaminergic cell survival.[\[1\]](#)
- Seizure Models: Guanosine has demonstrated anticonvulsant effects in mice, protecting against seizures induced by excitotoxic agents like quinolinic acid.[\[3\]](#)

Quantitative Data

The following tables summarize key quantitative data from various studies on guanosine.

Table 4.1: Concentrations Used in In Vitro Studies

Experimental Model	Cell Type/Tissue	Guanosine Concentration	Observed Effect	Reference
Glutamate-induced cell death	Rat hippocampal slices	100 μ M	Neuroprotection, inhibition of glutamate release	[6]
Hypoxia	PC12 cells	300 μ M	Neurite outgrowth, increased heme-oxygenase-1	[1]
Glucose deprivation	C6 astroglial cells	Not specified	Increased glutamate uptake and glutamine synthase activity	[1]
β -amyloid-induced apoptosis	SH-SY5Y cells	Not specified	Protection against apoptosis and ROS production	[1]
Stem cell proliferation	Neural stem cells (SVZ)	100 μ M	Increased cell proliferation and BDNF expression	[1]

Table 4.2: Dosages Used in In Vivo Studies

Experimental Model	Animal Model	Guanosine Dosage	Route of Administration	Observed Effect	Reference
Anxiolytic-like effects	Mice	7.5 mg/kg	Systemic	Anxiolytic-like effects, modulation of adenosine and glutamate levels	[24]
Ischemic Stroke (MCAO)	Mice	8 mg/kg	Intraperitoneal	Prolonged survival, decreased neurological deficits and tissue damage	[2]

Conclusion

Guanosine hydrate, and its active form guanosine, is a promising endogenous molecule with significant therapeutic potential, particularly in the context of neurological disorders. Its multifaceted mechanism of action, centered on the modulation of glutamatergic and adenosinergic systems and the activation of key pro-survival signaling pathways, makes it a compelling candidate for further investigation in drug development. This guide provides a foundational understanding for researchers aiming to explore the experimental applications and therapeutic benefits of guanosine.

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